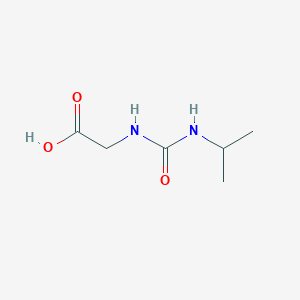
N'-Isopropylureidoacetic acid
Overview
Description
N-Isopropylureidoacetic acid, also known as NIPUAA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a derivative of ureidoacetic acid and has a unique structure that makes it a useful tool for studying various biological processes. In
Scientific Research Applications
Biodegradable Chelating Agents in Various Applications :
- A study by Pinto, Neto, & Soares (2014) reviews the use of biodegradable alternatives to traditional chelating agents, such as N'-Isopropylureidoacetic acid, in various applications including oxidative bleaching, detergents, and soil remediation. These agents offer environmental benefits due to their biodegradability.
Applications in Bioengineering :
- Cooperstein & Canavan (2010) discuss the use of poly(N-isopropyl acrylamide) (pNIPAM), a related compound, in bioengineering for the nondestructive release of biological cells and proteins Cooperstein & Canavan (2010). This has applications in studying the extracellular matrix and tissue transplantation.
Advanced Oxidation Processes for Water Decontamination :
- Research by Ao et al. (2020) highlights the use of Peracetic acid (PAA), which is structurally similar, in advanced oxidation processes (AOPs) for enhancing water disinfection and removing micropollutants Ao et al. (2020).
Biochemical Engineering of N-Acyl Side Chains :
- Keppler et al. (2001) explore the biochemical engineering of the N-acyl side chain of sialic acids, which includes compounds like N'-Isopropylureidoacetic acid, for studying carbohydrate receptors and potential therapeutic applications Keppler et al. (2001).
Nucleic Acid Detection :
- The work by Tang et al. (2020) on the use of magnetic nanoparticles in nucleic acid detection is relevant, as these methods often involve compounds like N'-Isopropylureidoacetic acid for sample preparation and processing Tang et al. (2020).
Drug Delivery and Cancer Therapy :
- A review by Contreras-Cáceres et al. (2019) on the application of polymeric nanofibers, including those derived from compounds similar to N'-Isopropylureidoacetic acid, in drug delivery and cancer therapy provides insights into the biomedical applications of these materials Contreras-Cáceres et al. (2019).
properties
IUPAC Name |
2-(propan-2-ylcarbamoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-4(2)8-6(11)7-3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H2,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQUNHVVWROPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Isopropylureidoacetic acid | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-3-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-4-carbonyl]pyridine](/img/structure/B2456551.png)
![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2456552.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)
![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)
![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)

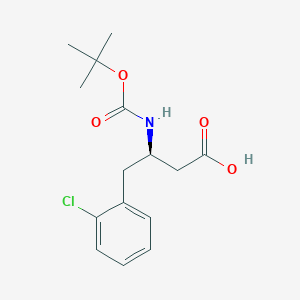
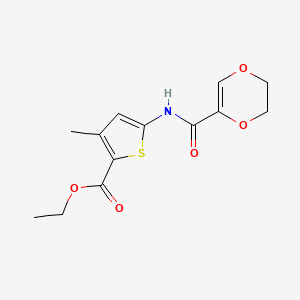
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)
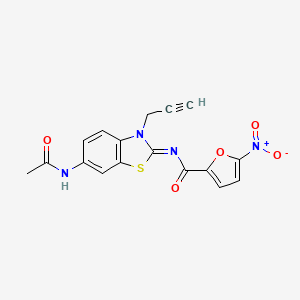
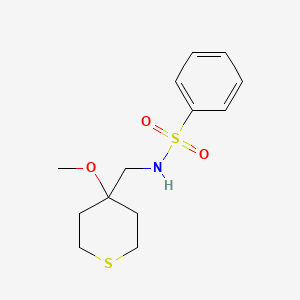
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-11-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2456573.png)
